N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide
CAS No.:
Cat. No.: VC16307617
Molecular Formula: C16H12BrFN2O2
Molecular Weight: 363.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12BrFN2O2 |
|---|---|
| Molecular Weight | 363.18 g/mol |
| IUPAC Name | N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide |
| Standard InChI | InChI=1S/C16H12BrFN2O2/c17-10-4-5-14(12(18)8-10)20-16(21)9-22-15-3-1-2-13-11(15)6-7-19-13/h1-8,19H,9H2,(H,20,21) |
| Standard InChI Key | MGXLPXCLYRUFAR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1)OCC(=O)NC3=C(C=C(C=C3)Br)F |
Introduction
Synthesis and Preparation
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide would likely involve a multi-step process, starting with the preparation of the bromo-fluorophenylamine and the indolyl alcohol. These components would then be coupled using a suitable method, such as a Williamson ether synthesis followed by an amide formation reaction.
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Preparation of Starting Materials:
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4-Bromo-2-fluorophenylamine: This can be prepared from 4-bromo-2-fluorobenzene through a nitration and subsequent reduction.
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1H-Indol-4-ol: This can be synthesized from indole through selective hydroxylation.
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Coupling Reaction:
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The indolyl alcohol would be converted into a suitable leaving group (e.g., tosylate or mesylate).
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The bromo-fluorophenylamine would then be reacted with the activated indolyl alcohol in the presence of a base to form the ether linkage.
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The resulting compound would then be converted into the acetamide through reaction with acetic anhydride or acetyl chloride.
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Potential Applications
Given its complex structure, N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide may have potential applications in pharmaceuticals, particularly in areas such as:
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Biological Activity: The indole and bromo-fluorophenyl groups are known for their biological activity, potentially acting as inhibitors or modulators of various enzymes or receptors.
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Drug Development: Compounds with similar structures are often explored for their anti-inflammatory, anticancer, or antimicrobial properties.
Safety and Handling
Handling of N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide requires caution due to potential toxicity and reactivity. It is advisable to follow standard laboratory safety protocols, including the use of protective equipment and proper ventilation.
| Safety Consideration | Recommendation |
|---|---|
| Toxicity | Handle with care; avoid ingestion or skin contact. |
| Reactivity | Store in a cool, dry place away from incompatible substances. |
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